7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Adenosine Receptor Antagonism

Researchers synthesizing adenosine receptor antagonists often face regioisomer-dependent SAR outcomes where incorrect amino/carboxyl substitution vectors lead to inactive compounds. 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (CAS 1215067-79-0) provides the precise 7-NH2/3-COOH topology required for hinge-binding activity. • Orthogonal C7-amine & C3-carboxylic acid handles enable parallel amide coupling without protecting-group strategies • MW 179.14, tPSA 114 Ų, XLogP3 -0.5 meets all rule-of-three criteria for fragment screening • Pd-free DEL compatibility eliminates metal scavenging costs; 63.9 Da lighter than 7-bromo analog

Molecular Formula C6H5N5O2
Molecular Weight 179.14 g/mol
Cat. No. B13015540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid
Molecular FormulaC6H5N5O2
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)N)N=NC2C(=O)O
InChIInChI=1S/C6H5N5O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1,4H,(H,12,13)(H2,7,8,9)
InChIKeyLPXRRHMRVRYTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid: Core Scaffold for Kinase Library Design


7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (CAS 1215067-79-0, MW 179.14 g/mol, C6H5N5O2) is a bifunctional heterocyclic building block featuring a 7-amino substituent and a 3-carboxylic acid handle on a pyrazolo[4,3-d]pyrimidine core . The pyrazolo[4,3-d]pyrimidine scaffold is a well-established purine bioisostere that has yielded inhibitors of cyclin-dependent kinases (CDKs), adenosine receptors, and phosphodiesterases [1]. This specific regioisomer — with the amino group at C7 and carboxylic acid at C3 — provides a distinct substitution vector that differs from the more common 5-amino-3-carboxylic acid and 7-oxo-3-carboxylic acid regioisomers [2].

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid: Why Analogs Are Not Interchangeable


Within the pyrazolo[4,3-d]pyrimidine family, the position of the amino and carboxylic acid groups dictates hydrogen-bond donor/acceptor topology, electronic distribution, and synthetic derivatization pathways. Moving the amino group from C7 to C5 (producing 5-amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, CAS 13877-58-2) alters the H-bonding vector by approximately 2.4 Å and changes the pKa of the remaining heterocyclic N–H by an estimated 1–1.5 log units . Substituting the C7 amino with bromo (7-bromo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, CAS 1368024-36-5, MW 243.02 g/mol) replaces an H-bond donor with a heavier, electron-withdrawing halogen, fundamentally changing cross-coupling reactivity (Buchwald-Hartwig amination vs. Suzuki coupling) and increasing molecular weight by 63.9 g/mol . Published SAR on the 7-aminopyrazolo[4,3-d]pyrimidine core demonstrates that even subtle modifications at the 2-, 5-, and 7-positions shift adenosine receptor subtype selectivity between A1, A2A, and A3 profiles [1]. These differences mean that a procurement choice among regioisomers or halogen-substituted analogs cannot be made interchangeably without altering downstream biological or chemical outcomes.

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid: Differentiation from Closest Analogs


Distinct H-Bond Donor Topology vs. 5-Amino Regioisomer

In the 7-amino-3H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid scaffold, the C7 amino group projects a hydrogen-bond donor vector that interacts with the hinge region of kinase ATP-binding sites and with specific residues in adenosine receptor orthosteric pockets, whereas the C5 amino group in the 5-amino regioisomer (CAS 13877-58-2) points toward the solvent-exposed region [1]. Published SAR on 7-aminopyrazolo[4,3-d]pyrimidine adenosine receptor antagonists reports Ki values ranging from 0.7 to 34 μM at the human A3 receptor [2], while 5-substituted pyrazolo[4,3-d]pyrimidine CDK inhibitors achieve IC50 values in the nanomolar range (LGR6768: CDK7 IC50 in low nanomolar range) when optimized with different substitution patterns [3].

Medicinal Chemistry Kinase Inhibitor Design Adenosine Receptor Antagonism

Metal-Free C7 Derivatization vs. 7-Bromo and 7-Oxo Analogs

The primary aromatic amine at C7 in 7-amino-3H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (MW 179.14) serves as a nucleophilic handle for amide coupling, urea formation, reductive amination, and diazotization/Sandmeyer reactions, enabling diverse library enumeration . In contrast, 7-bromo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1368024-36-5, MW 243.02) requires palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination with Pd catalyst, ligand, base, elevated temperature) for analogous C–N bond formation, adding 63.9 g/mol molecular weight and necessitating transition-metal removal protocols . The 7-oxo analog (7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, MW 180.12) lacks a direct C–N derivatization vector at C7 entirely, requiring prior activation (e.g., POCl3 chlorination) before nucleophilic displacement .

Parallel Synthesis DNA-Encoded Library Late-Stage Functionalization

Orthogonal Bioconjugation via 3-Carboxylic Acid Handle

The C3 carboxylic acid of 7-amino-3H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid provides an orthogonal derivatization point that can be activated (EDCI/HOBt or HATU) for amide coupling to solid supports, biotin tags, or PROTAC linker elements without chemically modifying the C7 amino pharmacophore [1]. In contrast, 7-aminopyrazolo[4,3-d]pyrimidine analogs lacking the C3 carboxylate (e.g., 7-amino-3-methyl or 7-amino-3-unsubstituted derivatives) require either N-alkylation at the pyrazole NH (pKa ~9–10) or functionalization via the amino group itself, reducing the degrees of freedom for bifunctional probe design [2]. The 3-COOH handle enables chemoselective amide bond formation at pH 7–8 while leaving the C7 amine available for subsequent diversification .

Affinity Chromatography PROTAC Linker Chemistry Surface Plasmon Resonance

Lead-Like Physicochemical Profile vs. Halogenated Analogs

7-Amino-3H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has a topological polar surface area (tPSA) of 114 Ų, 2 hydrogen bond donors, 7 hydrogen bond acceptors, a calculated XLogP3 of -0.5, and a molecular weight of 179.14 g/mol, placing it within both fragment (MW ≤300, cLogP ≤3, HBD ≤3, HBA ≤3) and lead-like (MW ≤350, cLogP ≤3.5) chemical space criteria . The 7-bromo analog (CAS 1368024-36-5, MW 243.02, tPSA ≈91 Ų) exceeds the fragment rule-of-three MW ceiling by 43 Da and shows reduced HBA count (5 vs. 7), lowering aqueous solubility potential . The 7-oxo analog (MW 180.12, tPSA ≈110 Ų) has similar MW but lacks the primary amine HBD, altering solubility and crystal packing .

Lead-Likeness Fragment-Based Drug Discovery Physicochemical Property Optimization

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid: Key Application Scenarios


Adenosine Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing subtype-selective adenosine receptor antagonists should prioritize 7-amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid as the core scaffold. Published SAR demonstrates that the 7-amino group provides a critical hydrogen-bond donor to the Asn250/Asn254 hinge residue, while the C3 carboxylic acid enables amide coupling to diverse aryl/heteroaryl moieties that tune A1/A2A/A3 selectivity [1]. Starting from this scaffold, researchers can explore 2-aryl and 5-aminoalkyl/piperazino substitution to shift Ki values from low-micromolar to sub-micromolar ranges at desired receptor subtypes, a strategy validated across multiple 7-aminopyrazolo[4,3-d]pyrimidine series [2].

Parallel Library Synthesis and DEL Production

For high-throughput parallel synthesis and DEL technology platforms, the C7 primary amine eliminates the need for palladium-catalyzed C–N coupling, reducing per-well cost by eliminating catalyst/ligand expenses and avoiding post-reaction metal scavenging steps [1]. The 63.9 g/mol molecular weight advantage over the 7-bromo analog improves DEL encoding fidelity by reducing tag interference and enhances aqueous solubility during encoded library pooling and affinity selection [2]. The orthogonal C3-COOH handle allows bead immobilization or DNA-tag attachment without consuming the pharmacophoric amine .

Fragment-Based Drug Discovery (FBDD) Screening

Fragment library curators should stock 7-amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid (MW 179.14, XLogP3 −0.5, tPSA 114 Ų, HBD 2, HBA 7) as a privileged fragment that meets all rule-of-three criteria [1]. Its high aqueous solubility (driven by low logP and high tPSA) enables screening at concentrations up to 1–2 mM in biochemical assays without DMSO precipitation artifacts. Upon hit identification, the two orthogonal synthetic handles (C3-COOH, C7-NH2) provide rapid fragment growing vectors without de novo scaffold redesign, accelerating fragment-to-lead timelines relative to mono-functional fragments [2].

PROTAC Degrader and Chemical Probe Construction

Chemical biology groups constructing PROTACs or affinity probes should exploit the bifunctional architecture: the C7 amino group maintains target protein binding (e.g., kinase hinge or adenosine receptor orthosteric pocket), while the C3 carboxylic acid is conjugated to an E3 ligase ligand (VHL, CRBN) or a biotin/fluorophore reporter via amide bond formation [1]. This design preserves the critical pharmacophoric amine–hinge interaction that would be lost if the amine itself were used for linker attachment. Published CDK7 inhibitor LGR6768 demonstrates that trisubstituted pyrazolo[4,3-d]pyrimidines with a free or substituted 7-amino group retain nanomolar target affinity, validating the approach [2].

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